7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
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Overview
Description
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H10O4. It is known for its unique structure, which includes a methoxy group and a dioxine ring fused to a benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 60°C to 80°C .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial reactors, precise control of reaction parameters, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
Reduction: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- Naphthalene derivatives with similar dioxine structures
Uniqueness: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
7-methoxy-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |
InChI |
InChI=1S/C10H10O4/c1-12-8-4-7(6-11)10-9(5-8)13-2-3-14-10/h4-6H,2-3H2,1H3 |
InChI Key |
JITICCJQPSXHOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OCCO2)C=O |
Origin of Product |
United States |
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